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Compound of Interest

Compound Name: Spinorphin TFA

Cat. No.: B12426442

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated
from bovine spinal cord. It acts as an inhibitor of several enkephalin-degrading enzymes,
including aminopeptidase N (APN), dipeptidyl peptidase 11l (DPP3), angiotensin-converting
enzyme (ACE), and neutral endopeptidase (NEP)[1]. By preventing the breakdown of
enkephalins, Spinorphin potentiates their analgesic and anti-inflammatory effects[2].
Furthermore, Spinorphin has been identified as a potent and selective antagonist of the P2X3
receptor, a key player in pain signaling[3][4]. The trifluoroacetate (TFA) salt of Spinorphin is a
common formulation for research use, enhancing its stability and solubility.

The conjugation of fluorescent dyes, such as Rhodamine B, to Spinorphin allows for the
visualization and tracking of the peptide in biological systems using fluorescence microscopy.
This enables researchers to study its cellular uptake, localization, and interaction with its
targets in real-time, providing valuable insights for drug development and mechanistic studies.
These application notes provide detailed protocols and data for the use of Spinorphin TFA
and its fluorescently labeled analogs in fluorescence microscopy studies.

Data Presentation
Physicochemical Properties of Spinorphin
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Property Value Reference
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr [1]

Molecular Formula C45H64N8010 [5]

Molecular Weight 877.0 g/mol [5]

Enzyme IC50 / Ki Source
Aminopeptidase IC50: 3.3 pg/mL Monkey Brain[6]
Dipeptidyl Aminopeptidase I IC50: 1.4 pg/mL Monkey Brain[6]

Dipeptidyl Peptidase I
(DPPIII

Ki:51x 1077 M

Monkey Brain[7]

Angiotensin-Converting
IC50: 2.4 pg/mL
Enzyme

Monkey Brain[6]

Enkephalinase (Neprilysin) IC50: 10 pg/mL

Monkey Brain[6]

inorphi : -

Parameter Value Assay Conditions Reference

Two-electrode voltage

clamp assay with

recombinant human

IC50 8.3 pM

P2X3 receptors

[3]4]

expressed in Xenopus

oocytes.

Photophysical Properties of Rhodamine B-Labeled

Spinorphin Analogs
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Molar Extinction
Compound Amax (abs) (nm) Coefficient (g)
(cm~*-mol~*-L)

Rh-S 557 2.14 x 10°
Rh-S5 557 2.28 x 10¢
Rh-S6 557 3.22 x 108

Data from a study on new N-

modified spinorphin analogs.

[8]

Signaling Pathways and Experimental Workflows
Spinorphin Signaling Pathway

Spinorphin exerts its biological effects through two primary mechanisms: the inhibition of
enkephalin-degrading enzymes and the antagonism of the P2X3 receptor.
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Spinorphin Signaling Pathway
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Caption: Spinorphin's dual mechanism of action.

Experimental Workflow for Fluorescence Microscopy

The following diagram outlines the general workflow for studying fluorescently labeled
Spinorphin TFA in a cellular context.
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Fluorescence Microscopy Workflow for Spinorphin TFA Studies

Preparation

1. Cell Culture
(e.g., Neuronal cells, Macrophages)

2. Fluorescent Labeling of Spinorphin
(e.g., with Rhodamine B)

:

3. Preparation of Labeled
Spinorphin TFA Solution

Experiment

4. Seed Cells on
Microscope-compatible Plates

i

5. Incubate Cells with
Labeled Spinorphin TFA

:

6. Wash Cells to Remove
Unbound Peptide

:

7. Fixation & Counterstaining (Optional)
(e.g., DAPI for nucleus)

Analysis

8. Fluorescence Microscopy Imaging
(Confocal, Live-cell)

:

9. Image Analysis
(Localization, Quantification)

:

10. Data Interpretation

Click to download full resolution via product page

Caption: From cell culture to data analysis.
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Experimental Protocols

Protocol 1: Preparation of Spinorphin TFA Stock
Solution

Materials:

Spinorphin TFA powder

Sterile, nuclease-free water or appropriate solvent

Sterile, low-protein binding microcentrifuge tubes

Vortex mixer

0.22 um sterile filter

Procedure:

Bring the Spinorphin TFA powder to room temperature before opening the vial.

o Refer to the manufacturer's product data sheet for specific solubility information. Spinorphin
TFA is generally soluble in water.

o To prepare a stock solution (e.g., 1 mg/mL), add the appropriate volume of sterile water to
the vial.

o Gently vortex to dissolve the powder completely. Avoid vigorous shaking to prevent peptide
degradation.

o For cell culture experiments, it is recommended to sterilize the stock solution by passing it
through a 0.22 pm sterile filter.

 Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid
repeated freeze-thaw cycles.

» Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term
storage (up to 6 months).
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Protocol 2: Fluorescent Labeling of Spinorphin with
Rhodamine B (Conceptual)

This protocol is a generalized procedure for labeling peptides with amine-reactive dyes like

Rhodamine B NHS ester. The actual synthesis of Rhodamine B-labeled Spinorphin has been

reported, but a detailed public protocol is not available.[8] Researchers should adapt this

protocol based on the specific reactive form of Rhodamine B used.

Materials:

Spinorphin TFA

Rhodamine B NHS ester (or other amine-reactive derivative)
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
Purification column (e.g., size-exclusion or reversed-phase HPLC)

Lyophilizer

Procedure:

Dissolve Spinorphin TFA in the reaction buffer to a final concentration of 1-10 mg/mL.

Dissolve the Rhodamine B NHS ester in a small amount of anhydrous DMF immediately
before use.

Add the Rhodamine B solution to the Spinorphin solution in a 5-10 fold molar excess.

Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle
stirring.

Purify the labeled peptide from the unreacted dye and unlabeled peptide using an
appropriate chromatography method (e.g., RP-HPLC).

Collect the fractions containing the fluorescently labeled Spinorphin.
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 Verify the identity and purity of the labeled peptide using mass spectrometry and assess the
labeling efficiency by UV-Vis spectroscopy.

» Lyophilize the purified, labeled peptide for storage.

o Store the lyophilized powder at -20°C or -80°C, protected from light.

Protocol 3: Live-Cell Imaging of Rhodamine B-Labeled
Spinorphin TFA Uptake

Materials:

e Cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or RAW 264.7
macrophages)

o Complete cell culture medium

o Glass-bottom dishes or chamber slides suitable for microscopy
o Rhodamine B-labeled Spinorphin TFA stock solution

e Phosphate-buffered saline (PBS)

» Optional: Hoechst 33342 or DAPI for nuclear counterstaining

¢ Fluorescence microscope (confocal or widefield) equipped with appropriate filters for
Rhodamine B (Excitation/Emission: ~557/578 nm) and other stains.

Procedure:

o Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate
density to reach 50-70% confluency on the day of the experiment. Allow the cells to adhere
and grow for 24-48 hours.

o Preparation of Working Solution: Dilute the Rhodamine B-labeled Spinorphin TFA stock
solution in pre-warmed complete cell culture medium to the desired final concentration (e.g.,
1-10 pM). The optimal concentration should be determined empirically.
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e Cell Labeling: a. Remove the culture medium from the cells. b. Gently wash the cells once
with pre-warmed PBS. c. Add the medium containing the Rhodamine B-labeled Spinorphin
TFA to the cells. d. Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4
hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific
research question and should be optimized.

e Washing: a. Remove the labeling medium. b. Gently wash the cells 2-3 times with pre-
warmed PBS to remove any unbound fluorescent peptide.

¢ Nuclear Counterstaining (Optional): a. If desired, incubate the cells with a nuclear stain like
Hoechst 33342 (for live cells) or DAPI (for fixed cells) according to the manufacturer's
instructions. b. Wash the cells again with PBS.

e Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the
cells. b. Immediately proceed to image the cells using a fluorescence microscope. c. Acquire
images using the appropriate filter sets for Rhodamine B and any other stains used. d. For
quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time,
gain) are kept consistent across all samples and controls.

Protocol 4: Quantitative Analysis of Intracellular
Fluorescence

Procedure:

» Image Acquisition: Acquire a series of z-stack images for each field of view to capture the
entire volume of the cells.

e Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process
the acquired images. a. Background Subtraction: Correct for background fluorescence. b.
Cell Segmentation: Define the boundaries of individual cells, either manually or using
automated segmentation algorithms based on a brightfield or a whole-cell fluorescence
image. c. Quantification: Measure the mean or integrated fluorescence intensity of the
Rhodamine B signal within each segmented cell.

o Data Analysis: a. Calculate the average intracellular fluorescence intensity across multiple
cells for each experimental condition. b. Compare the fluorescence intensity between

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12426442?utm_src=pdf-body
https://www.benchchem.com/product/b12426442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

different treatment groups (e.g., different concentrations of labeled Spinorphin, different time
points). c. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the
significance of any observed differences.

Safety and Handling

Spinorphin TFA is intended for research use only. Standard laboratory safety precautions
should be followed. Wear appropriate personal protective equipment (PPE), including gloves,
lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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microscopy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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